

## Pik-75 chemical structure and properties

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Compound of Interest		
Compound Name:	Pik-75	
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## **An In-depth Technical Guide to Pik-75**

Introduction: **Pik-75** is a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), a family of lipid kinases crucial in regulating cellular processes such as growth, proliferation, survival, and motility.[1][2][3] Due to the frequent mutation and overactivation of the PI3K/AKT/mTOR pathway in human cancers, inhibitors targeting this pathway, particularly selective inhibitors like **Pik-75**, are of significant interest to researchers and drug development professionals.[1][3][4][5] This guide provides a comprehensive overview of the chemical structure, properties, biological activity, and experimental methodologies associated with **Pik-75**.

### **Chemical Structure and Properties**

**Pik-75** is an imidazopyridine compound.[1] It is commercially available as both a free base and a hydrochloride salt.[6][7] The hydrochloride form is often used in experimental settings due to its solubility properties.[6][8]

Table 1: Chemical and Physical Properties of Pik-75



Property	Value	Reference
IUPAC Name	N'-[(E)-(6-bromoimidazo[1,2- a]pyridin-3-yl)methylidene]- N,2-dimethyl-5- nitrobenzenesulfonohydrazide	[6]
Molecular Formula	C <sub>16</sub> H <sub>14</sub> BrN <sub>5</sub> O <sub>4</sub> S (Free Base) C <sub>16</sub> H <sub>14</sub> BrN <sub>5</sub> O <sub>4</sub> S.HCl (HCl Salt)	[1][7][9][10]
Molecular Weight	452.28 g/mol (Free Base) 488.74 g/mol (HCl Salt)	[6][8][9][10]
CAS Number	372196-67-3 (Free Base) 372196-77-5 (HCl Salt)	[1][7]
Appearance	Solid	[2]
Melting Point	>156°C (decomposes) (HCl Salt)	
Solubility	Soluble in DMSO to 5 mM	
SMILES	Cc1ccc(cc1S(=O) (=O)N(C)/N=C/c2cnc3ccc(cn2 3)Br)INVALID-LINK[O-]	[10]
InChI Key	QTHCAAFKVUWAFI- DJKKODMXSA-N	[10]

### **Biological Activity and Mechanism of Action**

**Pik-75** is a highly selective inhibitor of the class IA PI3K catalytic subunit p110α.[1][2][8][11] Its mechanism of action is non-competitive with respect to ATP, but competitive with the lipid substrate, phosphatidylinositol (PI).[8] In addition to its potent activity against p110α, **Pik-75** also demonstrates significant inhibitory effects against DNA-dependent protein kinase (DNA-PK) and, to a lesser extent, other PI3K isoforms and related kinases.[6][8][12] Recent studies have also identified it as a dual inhibitor of PI3K and cyclin-dependent kinase 9 (CDK9), which contributes to its pro-apoptotic effects by downregulating the anti-apoptotic protein MCL-1.[13] [14]



The inhibition of p110α by **Pik-75** prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][11] The reduction in PIP3 levels subsequently blocks the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[1][11] This blockade of the PI3K/Akt signaling cascade leads to the inhibition of cell proliferation, survival, and the induction of apoptosis in various cancer cell lines.[13][15]

Table 2: Inhibitory Profile of Pik-75 Against Various Kinases

Target Kinase	IC <sub>50</sub> (nM)	Ki (nM)	Notes	Reference
p110α (PIK3CA)	5.8	2.3 (vs. PI) 36 (vs. ATP)	Highly selective over other PI3K isoforms.	[8]
p110β (PIK3CB)	1300	-	Over 200-fold less potent than against p110α.	[1][8][12]
p110y (PIK3CG)	76	-	[1][6][8][12]	_
p110δ (PIK3CD)	510	-	[8][12]	
DNA-PK	2	-	Potent inhibition.	[6][8][12][16]
mTORC1	~1000	-	[12]	_
mTORC2	~10000	-	[12]	
CDK9	-	-	Identified as a key target for inducing apoptosis.	[13][14]
ATM	2300	-	[12]	
ATR	21000	-	[12]	_

## **Signaling Pathway Analysis**

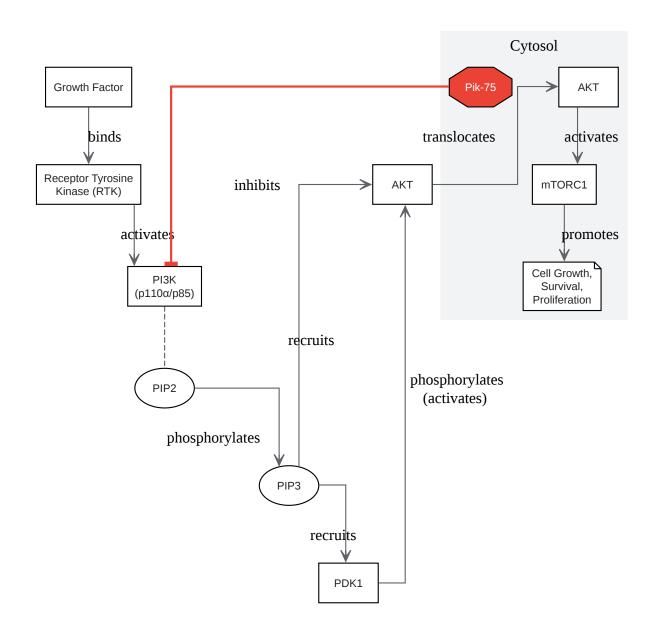


### Foundational & Exploratory

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**Pik-75** primarily exerts its effects by inhibiting the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell metabolism, growth, and survival.[4][17][18] Activation of this pathway typically begins with a growth factor binding to a receptor tyrosine kinase (RTK), leading to the recruitment and activation of PI3K.[17] Activated PI3K then phosphorylates PIP2 to generate the second messenger PIP3.[11] PIP3 recruits PDK1 and Akt to the cell membrane, resulting in Akt phosphorylation and activation.[17] Activated Akt then phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), to promote protein synthesis, cell growth, and to inhibit apoptosis.[1][4][17]





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Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Pik-75.

# **Experimental Protocols**

### Foundational & Exploratory





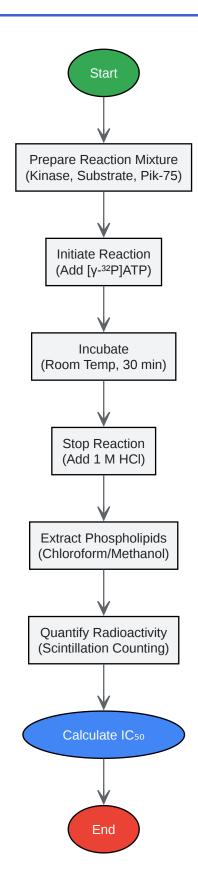
The following sections detail common experimental methodologies used to characterize the activity of **Pik-75**.

This assay is used to determine the inhibitory potency (IC<sub>50</sub>) of **Pik-75** against specific kinase targets in a cell-free system.

#### Methodology:

- Reaction Buffer Preparation: Prepare a buffer solution, typically containing 20 mM HEPES (pH 7.5) and 5 mM MgCl<sub>2</sub>.[8]
- Reaction Mixture: In a total volume of 50  $\mu$ L, combine the kinase (e.g., purified p110 $\alpha$ ), the lipid substrate (180  $\mu$ M phosphatidylinositol), and varying concentrations of **Pik-75** (dissolved in DMSO).[8]
- Initiation: Start the kinase reaction by adding 100  $\mu$ M ATP containing a radioactive tracer, such as [y-32P]ATP (2.5  $\mu$ Ci).[8]
- Incubation: Incubate the reaction mixture at room temperature for 30 minutes.[8]
- Termination: Stop the reaction by adding 50 μL of 1 M HCl.[8]
- Extraction: Extract the phosphorylated lipid products using 100  $\mu$ L of a chloroform/methanol (1:1 v/v) solution.[8]
- Quantification: Separate the phases and measure the radioactivity in the organic phase using liquid scintillation counting.[8]
- Analysis: Calculate the percentage of kinase inhibition at each Pik-75 concentration and determine the IC<sub>50</sub> value by non-linear regression.





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Caption: A generalized workflow for an in vitro kinase inhibition assay.



This assay measures the effect of Pik-75 on the proliferation and viability of cancer cell lines.

#### Methodology:

- Cell Seeding: Plate cells (e.g., human MV4-11 or MIA PaCa-2 cells) in 96-well plates and allow them to adhere overnight.[8]
- Compound Treatment: Treat the cells with a range of concentrations of **Pik-75** for a specified duration (e.g., 48 or 72 hours).[8][12]
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
- Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[8]
- Analysis: Normalize the absorbance values to untreated control cells to determine the percentage of cell viability and calculate the IC<sub>50</sub> value.

This technique is used to confirm that **Pik-75** inhibits the PI3K pathway within cells by measuring the phosphorylation status of its key downstream effector, Akt.

#### Methodology:

- Cell Treatment: Culture cells (e.g., feline esophageal epithelial cells or human cancer cell lines) and treat them with **Pik-75** at various concentrations for a defined period. A stimulant, such as insulin or H<sub>2</sub>O<sub>2</sub>, may be used to activate the PI3K pathway.[19]
- Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
- Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).



- SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
- · Immunoblotting:
  - Block the membrane to prevent non-specific antibody binding.
  - Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., antip-Akt Ser473 or Thr308).
  - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  - Incubate with a primary antibody for total Akt as a loading control.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the band intensities to determine the ratio of phosphorylated Akt to total
  Akt, demonstrating a dose-dependent decrease with Pik-75 treatment.[19]

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